2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid
CAS No.: 1522285-33-1
Cat. No.: VC7746903
Molecular Formula: C7H6F3NO2S
Molecular Weight: 225.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1522285-33-1 |
---|---|
Molecular Formula | C7H6F3NO2S |
Molecular Weight | 225.19 |
IUPAC Name | 2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13) |
Standard InChI Key | FFZNRJDLCKITNX-UHFFFAOYSA-N |
SMILES | C1=C(SC(=N1)CCC(F)(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-position is substituted with a 3,3,3-trifluoropropyl group (), while the 5-position hosts a carboxylic acid (). This arrangement creates a polar-apolar duality: the trifluoropropyl group contributes hydrophobicity and metabolic stability, whereas the carboxylic acid enhances water solubility and hydrogen-bonding potential.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 225.19 g/mol | |
IUPAC Name | 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid | |
SMILES |
Electronic Effects of Fluorine
The trifluoropropyl group introduces strong electron-withdrawing effects due to the high electronegativity of fluorine. This alters the electron density of the thiazole ring, potentially influencing reactivity in electrophilic substitution reactions. Comparative studies with non-fluorinated analogues suggest that the group reduces basicity at the thiazole nitrogen by 15–20% .
Synthesis Pathways
Key Strategies
Synthesis typically involves constructing the thiazole ring followed by introducing the trifluoropropyl group. Two primary routes dominate:
Cyclocondensation Approach
A common method involves reacting α-bromo ketones with thioureas. For example, 3-bromo-1,1,1-trifluoropropan-2-one can cyclize with thiourea derivatives to form the thiazole core. Subsequent oxidation of a methyl group to a carboxylic acid completes the synthesis.
Post-Functionalization
Alternatively, pre-formed thiazole derivatives undergo alkylation with 3-bromo-1,1,1-trifluoropropane. This method avoids harsh cyclization conditions but requires careful control to prevent over-alkylation.
Table 2: Representative Synthesis Conditions
Challenges in Fluorination
Introducing the trifluoropropyl group faces hurdles such as:
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Low Reactivity: Fluorinated alkyl halides like 3-bromo-1,1,1-trifluoropropane exhibit reduced electrophilicity, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.
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Byproduct Formation: Competing elimination reactions generate 1,1,1-trifluoropropene, requiring stoichiometric base to suppress .
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain limited, but computational predictions using the SILICOS-IT model estimate aqueous solubility at 2.37 mg/mL (0.0112 mol/L) . The carboxylic acid group enhances solubility in polar solvents (e.g., ethanol, DMSO), while the trifluoropropyl moiety promotes solubility in lipophilic media.
Table 3: Predicted Physicochemical Properties
Property | Value | Model | Source |
---|---|---|---|
LogP (octanol-water) | 2.09 | Consensus | |
Aqueous Solubility | 2.37 mg/mL | SILICOS-IT | |
pKa (Carboxylic Acid) | 3.8 ± 0.2 | SPARC |
Spectroscopic Features
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IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretches).
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NMR (¹H): Thiazole proton at δ 8.2 ppm (singlet), trifluoropropyl CH₂ signals at δ 2.8–3.1 ppm (multiplet) .
Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid undergoes standard transformations:
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Amide Formation: Reacts with amines (e.g., benzylamine) using EDC/HOBt, yielding bioactive amides .
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Esterification: Treatment with methanol/H₂SO₄ produces methyl esters, useful as prodrugs.
Electrophilic Substitution
The electron-deficient thiazole ring undergoes nitration at the 4-position with HNO₃/H₂SO₄, though yields are modest (≤35%) due to competing decomposition.
Applications and Biological Activity
Agrochemical Uses
Fluorinated thiazoles are explored as herbicides. The group improves soil persistence, with half-lives exceeding 60 days in loamy soils .
Research Gaps and Future Directions
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Synthetic Optimization: Current routes suffer from low yields (45–62%). Flow chemistry or photoredox catalysis could improve efficiency.
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Biological Screening: No in vivo data exist. Prioritize testing against antibiotic-resistant pathogens and cancer cell lines.
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Environmental Impact: Assess degradation pathways of the trifluoropropyl group to address PFAS-related concerns.
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